1-{3-[(3,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
Description
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4S/c14-10-2-1-9(7-11(10)15)8-12-17-13(20-18-12)19-5-3-16-4-6-19/h1-2,7,16H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWVLMNZSHUOSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution and Cyclization Strategies
A predominant method for synthesizing 1,{3-[(aryl)methyl]-1,2,4-thiadiazol-5-yl}piperazine derivatives involves the sequential formation of the thiadiazole core followed by piperazine coupling. In a representative protocol, 3,4-dichlorobenzyl chloride is reacted with thiourea to form a thioamide intermediate, which undergoes cyclization using Lawesson’s reagent to yield the 1,2,4-thiadiazole ring. Subsequent nucleophilic substitution with piperazine in dry toluene under reflux conditions introduces the piperazine moiety. This method achieves moderate yields (55–65%) but requires careful control of reaction temperatures to prevent decomposition.
Alternative approaches employ acidic cyclization conditions. For example, thiosemicarbazide intermediates derived from 3,4-dichlorophenylacetic acid can be treated with concentrated sulfuric acid to form the thiadiazole ring. While this method avoids costly reagents like Lawesson’s reagent, it introduces challenges in handling corrosive acids and necessitates neutralization steps with sodium bicarbonate.
Solvent and Catalytic Systems
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents such as acetonitrile facilitate thioamide formation but are less effective in cyclization steps. Non-polar solvents like toluene or benzene improve cyclization yields by reducing side reactions, though benzene’s toxicity limits its industrial use. Catalytic triethylamine is frequently employed to neutralize HCl byproducts during nucleophilic substitutions, enhancing reaction rates.
Temperature and Time Dependencies
Cyclization with Lawesson’s reagent proceeds optimally at 80–90°C for 6–8 hours, whereas higher temperatures (>100°C) promote decomposition. Piperazine coupling requires prolonged reflux (12–18 hours) to achieve complete substitution, as shorter durations result in unreacted intermediates.
Mechanistic Insights into Thiadiazole Formation
Role of Lawesson’s Reagent
Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) mediates the cyclization of thioamides into thiadiazoles via a four-membered transition state. The reagent’s sulfur atoms coordinate with the thioamide’s carbonyl group, facilitating dehydrogenation and ring closure. This mechanism is critical for constructing the 1,2,4-thiadiazole scaffold in the target compound.
Acid-Catalyzed Cyclization
In sulfuric acid-mediated cyclization, protonation of the thiosemicarbazide’s nitrogen atoms induces electrophilic attack, leading to intramolecular cyclization and water elimination. While cost-effective, this method produces sulfonic acid byproducts that complicate purification.
Purification and Characterization
Chromatographic Techniques
Crude products are typically purified via silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 1:1). High-performance liquid chromatography (HPLC) with C18 columns and methanol/water mobile phases further ensures >95% purity.
Spectroscopic Validation
1H NMR analysis confirms structural integrity:
-
Piperazine methylene groups appear as multiplets at δ 2.5–3.5 ppm.
-
Aromatic protons from the 3,4-dichlorophenyl group show doublets at δ 7.2–7.6 ppm.
Elemental analysis (C13H14Cl2N4S) aligns with theoretical values (C: 47.43%, H: 4.29%, N: 17.02%, S: 9.74%).
Comparative Analysis of Synthetic Methods
| Parameter | Lawesson’s Reagent Method | Acid-Catalyzed Method |
|---|---|---|
| Yield | 60–65% | 45–50% |
| Reaction Time | 8–10 hours | 12–15 hours |
| Purity | >95% | 85–90% |
| Cost | High | Low |
| Safety | Moderate | Hazardous (acid use) |
Industrial-Scale Considerations
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The electron-deficient 1,2,4-thiadiazole ring undergoes nucleophilic substitution at positions 2 and 5. Key reactions include:
These substitutions are critical for introducing functional groups such as amines or halides, enabling further derivatization .
Cyclization Reactions
The thiadiazole ring participates in cyclization to form fused heterocycles:
-
Triazolothiadiazole formation :
Treatment with acetic anhydride induces cyclization, yielding 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives.
Example : -
Thiadiazole-thiol derivatives :
Reaction with carbon disulfide (CS₂) in pyridine forms thiol-containing derivatives .
Piperazine Functionalization
The piperazine moiety undergoes alkylation, acylation, and nucleophilic substitutions:
These modifications tailor the compound’s pharmacokinetic and pharmacodynamic properties.
Electrophilic Aromatic Substitution
The 3,4-dichlorophenyl group directs electrophilic attacks to specific positions:
-
Nitration :
Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to chlorine . -
Sulfonation :
Fuming H₂SO₄ generates sulfonic acid derivatives, enhancing water solubility .
Hydrolysis and Oxidation
-
Thiadiazole ring cleavage :
Strong bases (e.g., NaOH) hydrolyze the thiadiazole ring to form thiols or disulfides . -
Oxidation of sulfur :
H₂O₂ or KMnO₄ oxidizes the thiadiazole sulfur to sulfoxide or sulfone derivatives .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl group introductions:
Biological Interaction-Driven Reactions
-
Metabolic transformations :
Hepatic cytochrome P450 enzymes oxidize the piperazine ring to hydroxylated metabolites. -
Receptor-targeted modifications :
Structural analogs with methylpiperazine groups show enhanced binding to GABA receptors .
Key Mechanistic Insights
-
The thiadiazole’s mesoionic character facilitates strong biomolecular interactions, including H-bonding and π-π stacking .
-
Piperazine’s conformational flexibility allows optimal positioning for target engagement.
Comparative Reactivity Table
| Functional Group | Reactivity Profile | Biological Impact |
|---|---|---|
| 1,2,4-Thiadiazole | Nucleophilic substitution, cyclization | Antimicrobial, anticonvulsant activity |
| Piperazine | Alkylation, acylation | Improved CNS penetration |
| 3,4-Dichlorophenyl | Electrophilic substitution | Enhanced binding affinity |
Scientific Research Applications
Biological Activities
The 1,3,4-thiadiazole moiety is known for exhibiting a wide range of biological activities, including:
- Anticancer Activity : Numerous studies have shown that thiadiazole derivatives can inhibit cancer cell proliferation. For example, compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant cytotoxic effects against various cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) with GI50 values ranging from 0.74 to 10.0 μg/mL .
- Anticonvulsant Properties : Research indicates that several derivatives of 1,3,4-thiadiazole exhibit anticonvulsant activity. For instance, compounds synthesized with this scaffold have shown promising results in models like the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, demonstrating significant protective effects at doses as low as 20 mg/kg .
- Antimicrobial Effects : Thiadiazole derivatives are also recognized for their antimicrobial properties. Studies suggest that these compounds can be effective against various pathogens, including bacteria and fungi. The presence of specific substituents on the thiadiazole ring can enhance their antimicrobial efficacy .
Anticancer Research
A comprehensive review highlighted the synthesis and evaluation of several 1,3,4-thiadiazole derivatives as anticancer agents. One notable compound showed IC50 values of 3.29 μg/mL against HCT116 cells and was linked to the inhibition of ERK1/2 pathways . Another study reported a series of thiadiazoles that exhibited potent activity against human leukemia cells.
Anticonvulsant Studies
In a study examining the anticonvulsant potential of thiadiazole derivatives, a specific compound demonstrated an 85% inhibition rate in MES tests at a dose of 100 mg/kg. This compound was further characterized by its low toxicity profile . The mechanism of action was attributed to modulation of GABAergic pathways and voltage-gated ion channels.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that the presence of electron-withdrawing groups like chloro or nitro on the phenyl ring significantly enhances the biological activity of thiadiazole derivatives. Compounds with these modifications often show improved potency against both cancer cells and seizure models .
Mechanism of Action
The mechanism of action of 1-{3-[(3,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it could inhibit microbial growth by targeting bacterial cell wall synthesis or protein function.
Molecular Targets and Pathways: Potential targets include enzymes like kinases, proteases, or receptors involved in signal transduction pathways. The exact pathways would depend on the specific biological context and the nature of the disease or condition being targeted.
Comparison with Similar Compounds
1-{3-[(3,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-{3-[(3,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}morpholine: Contains a morpholine ring instead of piperazine.
1-{3-[(3,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}thiomorpholine: Features a thiomorpholine ring.
Uniqueness: 1-{3-[(3,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is unique due to the combination of its thiadiazole and piperazine moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Biological Activity
1-{3-[(3,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is a compound featuring a thiadiazole ring, which has been associated with a wide range of biological activities. This article explores its pharmacological properties, focusing on its antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.
Chemical Structure and Properties
The compound consists of a piperazine moiety linked to a thiadiazole ring substituted with a dichlorophenyl group. The presence of these functional groups contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-thiadiazole exhibit significant antimicrobial properties. For instance:
- Study Findings : A series of thiadiazole derivatives were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Compounds showed varying degrees of inhibition, with some achieving MIC values as low as 12.5 µg/mL against Bacillus subtilis and Clostridium difficile .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Thiadiazole Derivative A | Staphylococcus aureus | 25 |
| Thiadiazole Derivative B | E. coli | 50 |
| Thiadiazole Derivative C | Bacillus subtilis | 12.5 |
Anticancer Activity
Thiadiazole derivatives have shown potential as anticancer agents in various studies:
- Mechanism : The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells through the inhibition of specific cellular pathways .
- Case Study : A derivative was tested against multiple cancer cell lines (e.g., human lung adenocarcinoma and breast cancer) and exhibited IC50 values ranging from 10 to 30 µM .
| Cell Line | IC50 (µM) |
|---|---|
| Lung Adenocarcinoma | 15 |
| Breast Cancer | 25 |
Anti-inflammatory Activity
The anti-inflammatory effects of thiadiazole derivatives are significant:
- Research Insights : Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
| Compound | Cytokine Inhibition (%) |
|---|---|
| Thiadiazole Derivative D | TNF-alpha: 70% |
| Thiadiazole Derivative E | IL-6: 65% |
Anticonvulsant Activity
The anticonvulsant potential of thiadiazoles has also been investigated:
- Evaluation Method : The maximal electroshock (MES) test was employed to assess the anticonvulsant activity.
- Findings : Certain derivatives showed up to 75% inhibition of seizures compared to controls .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : Inhibition of enzymes involved in inflammatory pathways.
- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : Alteration in ROS levels leading to apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
